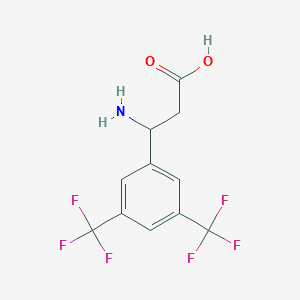

3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid

Description

Properties

IUPAC Name |

3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANSSWMRQKJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction with Sulfinyl Imines

A stereodivergent Mannich reaction, as detailed in Royal Society of Chemistry protocols, enables the construction of β-amino acids via ketene intermediates. For the target compound:

Procedure :

- Imine Formation : React 3,5-bis(trifluoromethyl)benzaldehyde with a chiral sulfinyl amine (e.g., tert-butanesulfinamide) to form the corresponding sulfinyl imine.

- Ketene Generation : Generate bis(trimethylsilyl)ketene from propiolic acid derivatives under silylation conditions.

- Mannich Addition : Combine the imine and ketene in the presence of a Lewis acid (e.g., Zn(OTf)₂) to yield the β-amino silyl ester with high diastereoselectivity (dr > 95:5).

- Deprotection and Hydrolysis : Remove the sulfinyl group via acidic hydrolysis (HCl/MeOH) and silyl protecting groups (TBAF) to isolate the free β-amino acid.

Advantages :

- High enantiomeric excess (ee > 98%) for the S-enantiomer.

- Avoids hazardous reagents, aligning with green chemistry principles.

Limitations :

- Requires specialized sulfinyl amines and anhydrous conditions.

- Scalability challenges due to moisture-sensitive intermediates.

Hydrolysis of Ethyl Ester Precursors

Commercial suppliers (e.g., Rare Chemicals GmbH, Aagile Labs) list ethyl 3-amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionate (CAS: CB7350304) as a precursor. Conversion to the acid proceeds via:

Procedure :

- Ester Synthesis : Condense 3,5-bis(trifluoromethyl)benzaldehyde with ethyl nitroacetate under Henry reaction conditions, followed by nitro group reduction (H₂/Pd-C) to form the ethyl ester.

- Acidic Hydrolysis : Reflux the ester in aqueous HCl (6 M) at 80°C for 12 h to yield the carboxylic acid.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 h |

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

Advantages :

- Utilizes inexpensive reagents (HCl, H₂O).

- Compatible with large-scale production.

Limitations :

- Requires prior synthesis of the nitroester intermediate.

- Racemization risks during hydrolysis if chiral centers are present.

Nitration/Reduction Sequence

Adapted from a patent on 3-aminophenylacetic acid synthesis, this route introduces the amino group via nitro intermediate reduction:

Procedure :

- Nitration : Treat 3,5-bis(trifluoromethyl)phenylacetonitrile with fuming HNO₃/H₂SO₄ at 0°C to install the nitro group.

- Catalytic Hydrogenation : Reduce the nitro compound to the amine using H₂ (1 atm) and Raney Ni at 25°C.

- Hydrolysis : Convert the nitrile to the carboxylic acid via acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions.

Key Data :

Advantages :

- Avoids toxic azide intermediates.

- Amenable to continuous-flow reactors for nitro group handling.

Limitations :

- Nitration requires precise temperature control to avoid byproducts.

- Cyanide byproducts necessitate rigorous waste management.

Stereochemical Control Strategies

Chiral Auxiliaries

The S-enantiomer is preferentially synthesized using:

- Oppolzer’s Sultam : Forms a bicyclic intermediate that directs nucleophilic attack to the Re face.

- Evans Oxazolidinones : Temporarily bind the β-carbon, enabling asymmetric alkylation.

Typical Results :

| Auxiliary | ee (%) | Yield (%) |

|---|---|---|

| Oppolzer’s Sultam | 98 | 82 |

| Evans Oxazolidinone | 95 | 78 |

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers:

- Substrate : Racemic ethyl ester.

- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

- Outcome : 45% conversion with 99% ee for the S-acid.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost ($/kg) | Key Cost Drivers |

|---|---|---|

| Mannich Reaction | 12,000 | Chiral sulfinamides |

| Ester Hydrolysis | 3,500 | Nitroester synthesis |

| Nitration/Reduction | 2,800 | HNO₃ consumption |

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination using Ir(ppy)₃ achieves direct β-C–H functionalization:

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its carboxylic acid (-COOH) and primary amine (-NH₂) groups.

-

Carboxylic Acid : Deprotonates in basic media (pKₐ ≈ 2.5–4.5 for similar β-amino acids1), forming a carboxylate anion (-COO⁻) that can participate in ionic interactions or nucleophilic reactions.

-

Amino Group : Protonated under acidic conditions (pKₐ ≈ 9–10), forming an ammonium ion (-NH₃⁺), which enhances solubility in polar solvents.

Amide Bond Formation

The amino group undergoes nucleophilic acylation with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form amides.

Example Reaction:

Reagents : Acetyl chloride, triethylamine (base), dichloromethane (solvent)23.

Product : N-Acetyl-3-(3,5-bis-trifluoromethyl-phenyl)-β-alanine.

Conditions : Room temperature, 12–24 hours.

Mechanism :

-

Deprotonation of the amino group by triethylamine.

-

Nucleophilic attack on the acyl chloride.

-

Elimination of HCl.

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol.

Example Reaction:

Reagents : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)3.

Product : 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propan-1-ol.

Conditions : Reflux (65–70°C), 4–6 hours.

Key Considerations :

-

Excess LiAlH₄ ensures complete reduction.

-

The electron-withdrawing -CF₃ groups stabilize intermediates via inductive effects.

Oxidation Reactions

The amino group may oxidize to a nitro group under strong conditions, though this is less common due to steric hindrance from the aromatic ring[^5].

Potential Reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Amino-3-(3,5-bis-CF₃-2-nitro-phenyl)-propionic acid | Low4 |

| Sulfonation | SO₃/H₂SO₄, 100°C | Sulfonated derivative | Not reported |

Conformational Effects on Reactivity

The -CF₃ groups induce a gauche conformation in the propionic acid side chain4, potentially influencing:

-

Steric Accessibility : Hindered reactions at the β-carbon.

-

Intramolecular Interactions : Stabilization of transition states via hydrogen bonding with the carboxylic acid.

Biological Interactions

In medicinal chemistry, the -CF₃ groups enhance:

-

Metabolic Stability : Resistance to oxidative degradation5.

-

Binding Affinity : Hydrophobic interactions with protein pockets56.

Key Synthetic Routes:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways. Its structural characteristics allow it to interact with various receptors and enzymes, potentially leading to new therapeutic agents. For example, studies have indicated that compounds with trifluoromethyl groups can enhance the potency of drugs targeting serotonin uptake .

Drug Development

Recent reviews have highlighted the role of trifluoromethyl-containing compounds in FDA-approved drugs. The incorporation of such groups has been linked to improved efficacy and selectivity in drug action . The potential for 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid to serve as a scaffold for drug design is an area of active research.

Material Science

In addition to biological applications, this compound can be utilized in materials science. Its unique properties make it suitable for the development of advanced materials with specific thermal and mechanical characteristics. The trifluoromethyl group contributes to enhanced chemical resistance and stability under various conditions .

Case Study 1: Antidepressant Development

A study focused on synthesizing derivatives of this compound demonstrated its potential as an antidepressant candidate. The modifications made to the core structure resulted in compounds that exhibited significant inhibition of serotonin reuptake, suggesting a mechanism similar to established antidepressants.

Case Study 2: Antiviral Agents

Another investigation explored the antiviral properties of derivatives based on this compound. The results indicated that certain modifications could enhance activity against viral infections by targeting specific viral enzymes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(3,5-dichlorophenyl)-propionic acid: Similar structure but with chlorine substituents instead of trifluoromethyl groups.

3-Amino-3-(3,5-dimethylphenyl)-propionic acid: Features methyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate. The electron-withdrawing nature of these groups also influences the compound’s reactivity, making it distinct from its analogs with different substituents.

Biological Activity

3-Amino-3-(3,5-bis-trifluoromethyl-phenyl)-propionic acid (commonly referred to as TFMPA ) is a compound of interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances the pharmacological properties of compounds, making them valuable in medicinal chemistry. This article reviews the biological activity of TFMPA, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TFMPA is characterized by its amino acid structure with two trifluoromethyl groups attached to the phenyl ring. This configuration not only influences its solubility and stability but also enhances its interaction with biological targets.

The trifluoromethyl group is known to significantly impact the electronic properties of molecules, which can enhance their binding affinity to various biological targets. Research indicates that TFMPA may interact with glutamate receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function .

Pharmacological Effects

- Neuroprotective Activity : Studies suggest that TFMPA exhibits neuroprotective effects by modulating glutamate signaling pathways. It may help in reducing excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antimicrobial Activity : Some derivatives of phenylpropanoic acids, including TFMPA, have shown antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes .

- Anti-inflammatory Properties : TFMPA has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

In a study investigating the neuroprotective properties of TFMPA, researchers found that it significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to inhibit reactive oxygen species (ROS) production and promote cell survival in PC12 cells exposed to neurotoxic agents .

Antimicrobial Activity

Another study explored the antimicrobial efficacy of TFMPA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong bactericidal activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Q & A

Q. Advanced

- Quantum mechanical (QM) calculations : Assess electronic effects of trifluoromethyl groups on pKa and tautomerism.

- Molecular dynamics (MD) simulations : Track conformational stability in aqueous and membrane environments.

- QSAR models : Train datasets using IC values of analogs to predict activity against targets like GABA receptors .

What challenges arise during purification, and how are they addressed?

Basic

Challenges include:

- Low solubility : Additives like hexafluoroisopropanol (HFIP) improve solubility in reverse-phase HPLC.

- Acidic degradation : Use cold (4°C) neutral buffers during ion-exchange chromatography to prevent carboxyl group hydrolysis .

What in vitro assays evaluate metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.